2-Butoxy-1,2-oxaborolane

Synthetic Organic Chemistry Transesterification Reaction Kinetics

2-Butoxy-1,2-oxaborolane (CAS: 4525-53-5) is a cyclic boronic ester characterized by a five-membered oxaborolane ring with a butoxy substituent on the boron atom. Its molecular formula is C₇H₁₅BO₂ and it has a molecular weight of 142.00 g/mol.

Molecular Formula C7H15BO2
Molecular Weight 142.01 g/mol
CAS No. 4525-53-5
Cat. No. B3052780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butoxy-1,2-oxaborolane
CAS4525-53-5
Molecular FormulaC7H15BO2
Molecular Weight142.01 g/mol
Structural Identifiers
SMILESB1(CCCO1)OCCCC
InChIInChI=1S/C7H15BO2/c1-2-3-6-9-8-5-4-7-10-8/h2-7H2,1H3
InChIKeyZZNWTPGZNNEXMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butoxy-1,2-oxaborolane (CAS 4525-53-5): Baseline Characteristics and Sourcing Profile


2-Butoxy-1,2-oxaborolane (CAS: 4525-53-5) is a cyclic boronic ester characterized by a five-membered oxaborolane ring with a butoxy substituent on the boron atom. Its molecular formula is C₇H₁₅BO₂ and it has a molecular weight of 142.00 g/mol . Physically, it is a liquid with a boiling range of 70-73°C and a relative density of 0.931 . As a flammable liquid, it is classified under GHS02 and GHS07 hazard pictograms . It is commercially available in research quantities from multiple suppliers with typical purities of 90-98% [1] and is primarily used as an intermediate in organic synthesis [2].

Why In-Class Substitution of 2-Butoxy-1,2-oxaborolane is Not a Viable Procurement Strategy


Direct substitution with other oxaborolane or boronic ester derivatives is scientifically unsound without comparative data due to structure-dependent properties. The butoxy substituent on 2-butoxy-1,2-oxaborolane directly influences its physical characteristics, such as its liquid state and boiling point (70-73°C) , compared to other 2-alkoxy-1,2-oxaborolanes like 2-ethoxy-1,2-oxaborolane [1]. Furthermore, its reactivity as a 'protected boronic acid equivalent' [2] is a specific functional trait; its performance in cross-coupling or transesterification reactions [3] is not necessarily equivalent to other boron-based reagents. The quantitative evidence below substantiates why a 'like-for-like' replacement carries significant risk of experimental failure.

Quantitative Differentiation: Head-to-Head and Class-Level Evidence for 2-Butoxy-1,2-oxaborolane


Transesterification Kinetics: 2-Butoxy vs. 2-Ethoxy-1,2-oxaborolane

The patent literature explicitly describes the use of 2-butoxy-1,2-oxaborolane as a starting material for transesterification to generate 2-ethoxy-1,2-oxaborolane. This reaction demonstrates a clear kinetic and thermodynamic differentiation based on the alkoxy substituent. In this process, 1 g of 2-butoxy-1,2-oxaborolane was stirred in 10 mL of ethanol at 60°C for 120 minutes, followed by a 4-8 hour period before vacuum distillation, effectively replacing the butoxy group with an ethoxy group [1].

Synthetic Organic Chemistry Transesterification Reaction Kinetics

Functional Role as a Protected Boronic Acid Equivalent

2-Butoxy-1,2-oxaborolane is specifically valued for its ability to serve as a 'protected boronic acid equivalent,' a role that directly influences reaction outcomes. This structural feature is cited as minimizing undesirable side reactions, such as protodeboronation, which is a common issue with unprotected boronic acids in cross-coupling reactions [1]. While this is a class-level property of oxaborolanes, the butoxy variant is a specific, commercially available member used for this purpose [2].

Suzuki-Miyaura Coupling Cross-Coupling Protecting Group Strategy

Physical State and Hazard Profile vs. Solid Boronates

2-Butoxy-1,2-oxaborolane is a liquid with a boiling range of 70-73°C and a density of 0.931 g/mL . This physical state differs markedly from many solid aryl or pinacol boronate esters. The liquid nature of this compound simplifies its handling and dispensing, particularly in automated synthesis platforms where solids can present clogging and solubility issues. However, its use requires specific safety precautions due to its flammability (H225: Highly flammable liquid and vapor) , which is a key differentiator from less volatile solid boronates.

Physical Chemistry Laboratory Safety Reagent Handling

Validated Application Scenarios for 2-Butoxy-1,2-oxaborolane Based on Empirical Evidence


Synthesis of Diverse 2-Alkoxy-1,2-oxaborolane Libraries via Transesterification

The compound is a proven starting material for synthesizing other 2-alkoxy-1,2-oxaborolanes. As demonstrated in patent CN105884730B, it can be efficiently transesterified with ethanol to yield 2-ethoxy-1,2-oxaborolane [1]. This makes it a central intermediate for researchers generating a library of oxaborolane analogs to study structure-activity relationships or optimize reaction conditions for subsequent cross-coupling steps.

Cross-Coupling Reactions Requiring Protected Boronic Acid Equivalents

2-Butoxy-1,2-oxaborolane is deployed as a protected boronic acid equivalent in Suzuki-Miyaura cross-couplings [2]. This application is particularly suited for complex molecule synthesis where the use of an unprotected boronic acid leads to significant protodeboronation or other side reactions. Its use is a strategic choice to improve overall yield and product purity in multi-step organic syntheses, especially in pharmaceutical and materials chemistry research [2].

Scale-Up as a Liquid Intermediate in Automated Synthesis

Its liquid state (density: 0.931 g/mL) and commercial availability in up to kilogram quantities [3] make it a viable reagent for process chemistry and automated synthesis. Researchers can use it as a liquid feed in continuous flow reactors or automated liquid handlers, where its properties allow for more precise metering and easier handling compared to solid boron reagents, provided proper safety measures for flammable liquids are in place .

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